1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2098014-31-2
VCID: VC3154222
InChI: InChI=1S/C12H11N5/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,7H2
SMILES: C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C#N
Molecular Formula: C12H11N5
Molecular Weight: 225.25 g/mol

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

CAS No.: 2098014-31-2

Cat. No.: VC3154222

Molecular Formula: C12H11N5

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile - 2098014-31-2

Specification

CAS No. 2098014-31-2
Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
IUPAC Name 1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C12H11N5/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,7H2
Standard InChI Key FJHWMPANXUZMFV-UHFFFAOYSA-N
SMILES C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C#N
Canonical SMILES C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C#N

Introduction

Chemical Structure and Physical Properties

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile belongs to the pyrazole family of heterocyclic compounds. Its structure consists of three main components: a pyrazole ring, a pyrazinyl group at position 3, and a cyclopropylmethyl substituent at position 1. The presence of a carbonitrile (CN) group at position 4 of the pyrazole ring adds further complexity and reactivity to the molecule.

Structural Features

The compound exhibits a unique architectural arrangement that contributes to its chemical behavior and biological activities. The pyrazole ring serves as the central core, while the attached functional groups modify its electronic and steric properties.

Table 1. Chemical and Physical Properties of 1-(Cyclopropylmethyl)-3-(Pyrazin-2-yl)-1H-Pyrazole-4-Carbonitrile

PropertyValue
CAS Number2098014-31-2
Molecular FormulaC₁₂H₁₁N₅
Molecular Weight225.25 g/mol
IUPAC Name1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile
Standard InChIInChI=1S/C12H11N5/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,7H2
Standard InChIKeyFJHWMPANXUZMFV-UHFFFAOYSA

The presence of multiple nitrogen atoms in the structure (five in total) contributes to the compound's ability to engage in hydrogen bonding and coordinate with metals, which may be relevant to its biological activities.

Structural Significance

The integration of a pyrazinyl group with a pyrazole ring creates a molecule with extended π-conjugation, which influences its electronic properties and potential interactions with biological targets. The cyclopropylmethyl substituent, with its rigid three-membered ring structure, adds conformational constraints that can impact the compound's binding characteristics with proteins and receptors.

Synthesis Methodologies

The synthesis of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions that require precise control of reaction conditions and careful selection of reagents.

General Synthetic Routes

The preparation of this compound generally follows pathways similar to those used for related pyrazole derivatives. These synthetic routes often include condensation reactions and cross-coupling procedures that allow for the sequential construction of the heterocyclic framework.

Biological Activities

Based on structural similarities to related compounds, 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile likely exhibits various biological activities that make it relevant for pharmaceutical research and development.

Antimicrobial Properties

Pyrazole derivatives, including those containing pyrazinyl substituents, have demonstrated significant antimicrobial properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile may possess similar antimicrobial capabilities.

Antioxidant Activity

Research on structurally related 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives has revealed notable antioxidant properties. These compounds have demonstrated inhibition percentages corresponding to IC₅₀ values ranging from 12.21 to 12.88 μg/mL in DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assays .

The antioxidant mechanism appears to involve the hydrogen attached to the nitrogen of the pyrazole ring, which plays a crucial role in stabilizing free radicals. This suggests that 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile, with its pyrazole core structure, might exhibit similar antioxidant capabilities .

Table 2. Comparison of Biological Activities Between Pyrazole-4-Carbonitrile Derivatives

Property2,3-Dihydro-1H-Pyrazole-4-Carbonitrile DerivativesPotential for 1-(Cyclopropylmethyl)-3-(Pyrazin-2-yl)-1H-Pyrazole-4-Carbonitrile
Antioxidant Activity (IC₅₀)12.21-12.88 μg/mLExpected to be in similar range due to structural similarities
Antimicrobial ActivityMIC values between 4-2048 μg/mLLikely to demonstrate activity against various microbial strains
Structure-Activity RelationshipHydrogen on pyrazole nitrogen important for antioxidant activityContains similar structural features that may confer comparable activity

Applications in Medicinal Chemistry

The unique structural features of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile make it particularly valuable in medicinal chemistry research.

As a Chemical Intermediate

This compound has potential applications as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activities. The presence of the nitrile group, in particular, provides a versatile handle for further chemical transformations, such as reduction to amines, hydrolysis to carboxylic acids, or conversion to amides and other functional groups.

Drug Discovery Applications

The structural similarity of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile to compounds that interact with various biological targets suggests its potential relevance in drug discovery programs. Pyrazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents.

Structure-Activity Relationships

Understanding the relationship between the structure of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile and its biological activities provides valuable insights for rational drug design.

Key Structural Elements

Several structural features of this compound contribute to its potential biological activities:

  • The pyrazole ring serves as a privileged structure in medicinal chemistry, known to interact with various biological targets.

  • The pyrazinyl substituent enhances the compound's ability to engage in hydrogen bonding and π-stacking interactions with proteins.

  • The cyclopropylmethyl group provides a degree of lipophilicity and conformational constraint.

  • The carbonitrile functionality can serve as a hydrogen bond acceptor and influences the electronic properties of the molecule .

Structural Modifications

Based on studies of related compounds, strategic modifications to the structure of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile might yield derivatives with enhanced biological activities or improved pharmacokinetic properties. Such modifications could include:

  • Substitution at various positions of the pyrazinyl ring

  • Replacement of the cyclopropylmethyl group with other alkyl or functionalized substituents

  • Modification of the carbonitrile group to other functional groups

  • Introduction of additional substituents on the pyrazole ring

Recent Research and Future Directions

The field of heterocyclic chemistry continues to evolve, with ongoing research focused on developing new synthetic methodologies and exploring the biological activities of compounds like 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile.

Green Chemistry Approaches

Recent advances in the synthesis of pyrazole-4-carbonitrile derivatives have employed green chemistry principles, such as the use of deep eutectic solvents (e.g., K₂CO₃/glycerol). These approaches offer advantages including shorter reaction times, higher yields, and reduced environmental impact compared to traditional methods .

Expanding Biological Evaluations

Future research directions for 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile may include:

  • Comprehensive evaluation of its antimicrobial spectrum against a wider range of pathogens

  • Detailed investigation of its antioxidant mechanisms using various assay systems

  • Assessment of potential anticancer activities against diverse tumor cell lines

  • Exploration of its interactions with specific biological targets using computational and experimental approaches

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